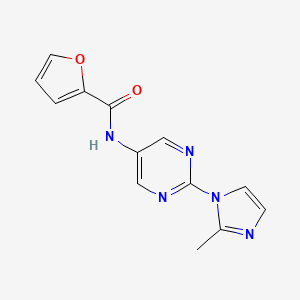
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For example, one method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It can participate in a variety of chemical reactions, including those involving its nitrogen atoms or the carbon atoms in the ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .科学的研究の応用
1. Clinical Applications in Cancer Treatment
Research on compounds with similar structures to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide, such as 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), has been focused on their applications in cancer treatment. For instance, DTIC has been evaluated in combination chemotherapy for malignant astrocytomas, showing some degree of effectiveness in extending median survival time among patients (Ikeda et al., 1996)(Ikeda et al., 1996). This suggests that compounds with similar functionalities might also hold potential in oncology, particularly in chemotherapy regimens.
2. Toxicology and Safety Assessment
Studies on related compounds, such as imidacloprid, offer insights into the toxicological profiles and safety assessment processes that are crucial for understanding the potential adverse effects of chemical compounds on human health. For example, acute poisoning incidents with neonicotinoid insecticides highlight the importance of evaluating the safety and potential risks associated with chemical exposure (Wu et al., 2001)(Wu et al., 2001). This research area underscores the need for comprehensive toxicological studies to ensure the safe use of new chemical entities in various applications.
3. Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds is essential for their development and application in therapeutic settings. Research into the disposition and metabolism of compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, illustrates the complex processes involved in the absorption, distribution, metabolism, and excretion of pharmaceuticals (Renzulli et al., 2011)(Renzulli et al., 2011). Studies in this area can provide valuable information for optimizing the efficacy and safety of compounds with therapeutic potential.
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives can inhibit the phosphorylation of certain proteins, thereby regulating specific signaling pathways .
Biochemical Pathways
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Some imidazole derivatives have shown remarkable antiproliferative activities against certain cell lines .
Action Environment
For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) suggests that the action of this compound could potentially be influenced by the pH of its environment.
将来の方向性
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGPZLVBMPNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

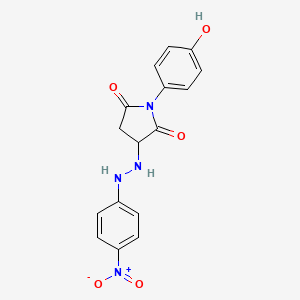
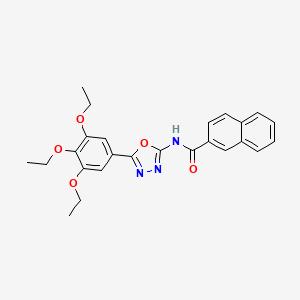
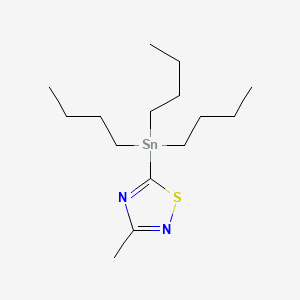
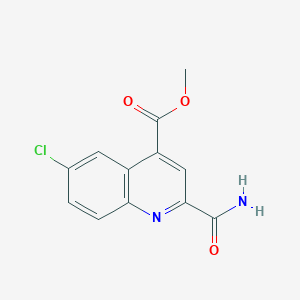
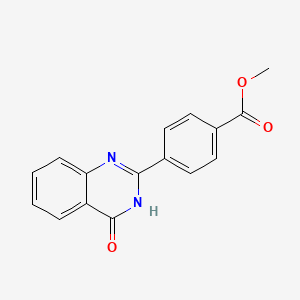
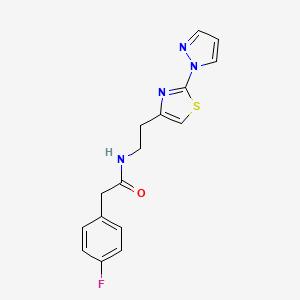

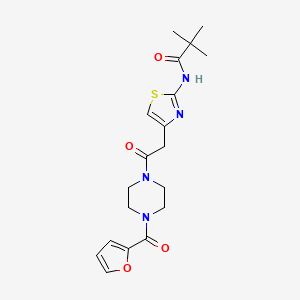
![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)

![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)